molecular formula C16H9BrN2O2 B14567913 7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione CAS No. 61415-43-8

7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione

Cat. No.: B14567913
CAS No.: 61415-43-8
M. Wt: 341.16 g/mol
InChI Key: IHARWZSZLAAOAI-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a bromine atom and a fused naphthalene ring system

Preparation Methods

The synthesis of 7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione involves several steps. One common method includes the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are utilized under various conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical pathways .

Comparison with Similar Compounds

7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the bromine atom in this compound makes it unique and imparts distinct chemical properties.

Properties

CAS No.

61415-43-8

Molecular Formula

C16H9BrN2O2

Molecular Weight

341.16 g/mol

IUPAC Name

7-bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione

InChI

InChI=1S/C16H9BrN2O2/c17-14-9-4-2-1-3-8(9)7-12-10(14)5-6-11-13(12)16(21)19-18-15(11)20/h1-7H,(H,18,20)(H,19,21)

InChI Key

IHARWZSZLAAOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2Br)C=CC4=C3C(=O)NNC4=O

Origin of Product

United States

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